molecular formula C14H20N2O B7925061 (S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide

(S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide

Cat. No.: B7925061
M. Wt: 232.32 g/mol
InChI Key: JWHGGHRDQPRNBL-NSHDSACASA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide is a chiral propanamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a stereospecific (S)-configured 2-aminopropionamide core, a cyclopropyl group, and a 2-methylbenzyl moiety, structural elements commonly associated with modulating biological activity at protein targets . While specific data for this isomer is limited, its core structure is highly relevant for investigating structure-activity relationships (SAR), particularly in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists . Research on analogous 2-(4-methylsulfonylaminophenyl)propanamides has demonstrated that the (S)-enantiomer is critical for high binding affinity and potent antagonistic activity at the TRPV1 receptor, a key molecular integrator of nociceptive stimuli and a promising target for novel analgesic agents . The incorporation of the cyclopropyl group is a strategic maneuver in drug design, often explored to fine-tune metabolic stability, conformational freedom, and lipophilicity within a molecular series . The presence of the 2-methylbenzyl group provides a hydrophobic region for potential interaction with receptor subpockets. The molecular descriptors of such structures, including dipole moment components and HOMO-LUMO energy gaps, can be critical for optimizing anticonvulsant and other neuropharmacological activities, as shown in QSAR studies of related 2-amino-N-benzylacetamide derivatives . This product is intended for use in lead optimization, SAR exploration, and as a building block for further chemical synthesis. It is supplied for laboratory research purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[(2-methylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-5-3-4-6-12(10)9-16(13-7-8-13)14(17)11(2)15/h3-6,11,13H,7-9,15H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHGGHRDQPRNBL-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2CC2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN(C2CC2)C(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Amidation Conditions

StepReagents/ConditionsYield (%)Citation
Acid chloride formationSOCl₂, toluene, 60°C, 2h92
Amine couplingEt₃N, CH₂Cl₂, rt, 12h88
Alternative activationIsobutyl chloroformate, THF, -15°C84

Synthesis of N-Cyclopropyl-N-(2-methyl-benzyl)amine

The secondary amine precursor is synthesized via sequential alkylation:

  • Cyclopropylamine alkylation : Reacting cyclopropylamine with 2-methyl-benzyl bromide in acetonitrile using potassium carbonate (K₂CO₃) as a base. This method, analogous to benzylamine derivatization in Lacosamide synthesis, affords the secondary amine in 75–80% yield after purification via distillation.

  • Purification : Recrystallization from cyclohexane or chromatography over silica gel enhances purity to >98%.

Stereochemical Control and Resolution

To ensure enantiopurity, kinetic resolution using chiral catalysts or enzymatic methods is critical. Lipase-mediated acetylation of racemic 2-aminopropionamide derivatives selectively acetylates the (R)-enantiomer, leaving the (S)-form unreacted. This approach, validated in pinane-based diol synthesis, achieves 95% ee when using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.

Purification and Characterization

Final purification of (S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide involves:

  • Crystallization : From ethanol/water mixtures to remove residual amines.

  • Chromatography : Flash silica gel chromatography with ethyl acetate/hexane gradients (30–50%) isolates the target compound in >99% purity.

  • Analytical confirmation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20) confirms enantiomeric excess, while ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate structural integrity.

Scalability and Industrial Considerations

Large-scale production demands solvent recovery and catalyst recycling. Continuous flow systems for acid chloride formation and amidation, as demonstrated in cyclopropane carboxamide manufacturing, reduce reaction times by 40% and improve throughput. Additionally, replacing traditional bases with polymer-supported morpholine derivatives minimizes waste generation .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Interaction Studies

Interaction studies are pivotal for understanding how (S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide interacts with biological systems. These studies typically focus on:

  • Binding Affinity : Evaluating the compound's binding affinity to various biological targets, which can provide insights into its mechanism of action.
  • Receptor Interaction : Investigating how the compound interacts with specific receptors or proteins involved in neurological pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in the context of its analogs. For example, modifications to the cyclopropyl and benzyl groups can significantly influence biological activity. Research indicates that:

  • Substituent Variations : Altering substituents on the benzyl ring can enhance or diminish the compound's activity against specific targets, such as sodium channels involved in seizure activity .
  • Analog Comparison : The compound has been compared with several analogs to assess variations in potency and selectivity .

Potential Therapeutic Applications

While this compound is primarily used for research purposes and not intended for human consumption or therapeutic applications, it holds potential for future medicinal chemistry explorations:

  • Anticonvulsant Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticonvulsant properties, indicating that this compound could be a candidate for further investigation in epilepsy treatments .
  • Biological Target Identification : Identifying molecular drug targets within the proteome could lead to new insights into its pharmacological mechanisms, potentially guiding the development of novel therapeutic agents .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in neurotransmission, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and differentiation, making it relevant in cancer research.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
Target compound Cyclopropyl, 2-methylbenzyl C15H21N2O 245.34 g/mol Chiral center; moderate steric bulk from cyclopropyl and aromatic groups
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide Methyl, 2-fluorobenzyl C11H15FN2O 222.25 g/mol Fluorine enhances electronegativity; reduced steric hindrance
(S)-2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide Cyclopropyl, 3-methylthiophen-2-ylmethyl C12H17N2OS 237.34 g/mol Thiophene ring introduces π-conjugation; sulfur may affect redox stability
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide Methyl, 2,5-dichlorobenzyl C11H14Cl2N2O 261.15 g/mol Chlorine atoms increase lipophilicity and potential halogen bonding
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide Cyclopropyl, 2-oxo-thiazol-2-yl-ethyl C12H16N2O2S 252.34 g/mol Thiazole ring with keto group; possible hydrogen-bonding interactions

Functional Group Impact on Properties

  • Aromatic vs. Fluorine in 2-fluorobenzyl increases polarity and metabolic stability . Thiophene/Thiazole Derivatives: Introduce heteroatoms (S, N) that may improve solubility in polar solvents or participate in hydrogen bonding. For instance, the thiazole ring in could enhance binding to metal ions or polar protein pockets .

Discontinued or Rare Analogs

Others, like 2-((2-Fluorobenzyl)thio)aniline (), were discontinued despite halogenation, suggesting structural instability or poor pharmacokinetics .

Research Findings and Trends

  • Stereochemical Purity: The (S)-configuration is conserved across analogs, emphasizing its role in maintaining bioactivity. For example, (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide () retains stereochemical specificity, likely critical for target engagement .
  • Synthetic Yields : Moderate yields (50–65%) in N-substitution reactions () suggest room for optimization, such as using alternative solvents or catalysts .

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular structure of this compound includes:

  • Cyclopropyl Group : Contributes to the compound's unique reactivity and binding properties.
  • Amino Group : May participate in hydrogen bonding and nucleophilic interactions.
  • Benzyl Substituent : The 2-methyl substitution on the benzene ring potentially influences the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on certain enzymes, which could lead to altered metabolic pathways.
  • Receptor Modulation : It may interact with receptor sites to influence signaling cascades, particularly in neurological contexts.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Neuroprotection : Potential applications in neurodegenerative disorders due to its ability to modulate pathways involved in neuronal survival.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokine production, contributing to its therapeutic potential in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful.

Compound NameMolecular FormulaKey FeaturesBiological Activity
(S)-2-Amino-N-cyclopropyl-N-(3-methyl-benzyl)-propionamideC15H20N2ODifferent substitution on benzenePotential MAO-B inhibitor
(S)-2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-propionamideC15H18Cl2N2ODichlorinated benzeneEnhanced anti-inflammatory properties
(S)-2-Amino-N-cyclopropyl-N-(3-thiophen-3-ylmethyl)-propionamideC13H14N2OSThiophene ring inclusionInhibitor of receptor-interacting protein kinases

Case Studies and Research Findings

  • Neuroprotective Studies : A study highlighted the neuroprotective effects of this compound in models of oxidative stress, showing a reduction in neuronal cell death and inflammation markers.
    "The compound demonstrated significant protective effects against oxidative stress-induced apoptosis in neuronal cells" .
  • Enzyme Inhibition Assays : In vitro assays indicated that the compound effectively inhibited specific enzymes associated with inflammatory pathways, suggesting potential use as an anti-inflammatory agent.
    "IC50 values for enzyme inhibition were recorded at low micromolar concentrations, indicating potent activity" .
  • Therapeutic Potential in Cancer Models : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through modulation of key signaling pathways.
    "The compound showed a dose-dependent decrease in viability of cancer cells, highlighting its potential as a novel therapeutic agent" .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide, and how can enantiomeric purity be ensured during synthesis?

A multi-step approach is typically employed:

  • Step 1 : Prepare the chiral amine precursor via reductive amination or asymmetric catalysis to establish the (S)-configuration.
  • Step 2 : Introduce the cyclopropyl group using cyclopropanation reagents (e.g., Simmons-Smith) or via ring-closing metathesis.
  • Step 3 : Couple the amine with a 2-methyl-benzyl-substituted propionamide using carbodiimide-based coupling agents (e.g., EDC/HOBt).
    To ensure enantiomeric purity, chiral HPLC or SFC (supercritical fluid chromatography) should be used for separation, and optical rotation measurements can validate stereochemical integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR (in deuterated solvents like DMSO-d6 or CDCl3) confirm structural motifs (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, benzyl aromatic signals at δ 6.5–7.5 ppm) .
  • HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+ calculated for C14H19N2O: 231.1497) .
  • FT-IR : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹) .

Q. How is the cytotoxicity of this compound evaluated in vitro, and what statistical methods are recommended?

  • Cell Lines : Use human cancer cell lines (e.g., HL-60, HepG2, MCF-7) for cytotoxicity screening via MTT or resazurin assays .
  • Data Analysis : Normalize viability data to controls and apply two-way ANOVA with post-hoc Dunnett’s test (α = 0.05) using GraphPad Prism. Report mean ± SD from triplicate experiments .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the benzyl or cyclopropyl groups) influence binding affinity to target receptors?

  • SAR Studies : Compare analogs with substituted benzyl groups (e.g., electron-withdrawing vs. donating substituents) using radioligand binding assays (e.g., μ-opioid or serotonin receptors). For example, fluorinated benzyl groups may enhance metabolic stability .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites. Validate with mutagenesis studies .

Q. How can researchers resolve contradictions between computational predictions (e.g., binding energy) and experimental pharmacological data?

  • Validation Workflow :
    • Reassess force field parameters or solvation models in simulations.
    • Conduct competitive binding assays (e.g., SPR or ITC) to measure dissociation constants (Kd).
    • Use molecular dynamics (MD) simulations to explore conformational flexibility over 100+ ns trajectories .

Q. What solvent systems optimize reaction yields and stereoselectivity during cyclopropane ring formation?

  • Polar Aprotic Solvents : Dichloromethane (DCM) or THF improve cyclopropanation efficiency by stabilizing transition states.
  • Chiral Additives : Catalytic amounts of (-)-sparteine enhance enantioselectivity in asymmetric cyclopropanation .

Q. What challenges arise in maintaining stereochemical integrity during N-alkylation steps, and how are they mitigated?

  • Racemization Risk : Basic conditions during amide coupling may epimerize the chiral center. Mitigation strategies include:
    • Low-temperature reactions (-20°C).
    • Use of non-basic coupling agents (e.g., DIC/Oxyma).
    • Monitoring via chiral HPLC at intermediate stages .

Q. What advanced analytical methods (beyond NMR/HRMS) confirm conformational stability in solution?

  • Circular Dichroism (CD) : Detects secondary structure changes in chiral environments.
  • Dynamic Light Scattering (DLS) : Assesses aggregation propensity in aqueous buffers.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

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